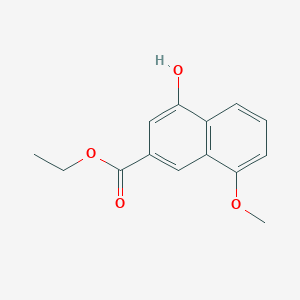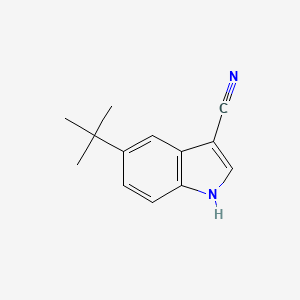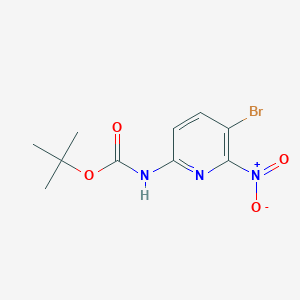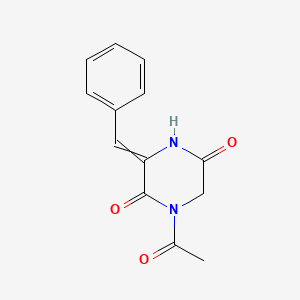
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester is an organic compound belonging to the naphthalene family It is characterized by the presence of an ethyl ester group, a methoxy group, and a hydroxyl group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester typically involves the esterification of 8-methoxy-4-hydroxynaphthalene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 8-methoxy-4-oxo-naphthalene-2-carboxylate.
Reduction: Ethyl 8-methoxy-4-hydroxy-naphthalene-2-carboxylate.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate specific signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 8-methoxy-4-oxo-naphthalene-2-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Ethyl 8-hydroxy-4-methoxy-naphthalene-2-carboxylate: Similar structure but with the positions of the hydroxyl and methoxy groups reversed.
Methyl 8-methoxy-4-hydroxynaphthalene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an ethyl ester, methoxy, and hydroxyl groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H14O4 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-8-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-3-18-14(16)9-7-11-10(12(15)8-9)5-4-6-13(11)17-2/h4-8,15H,3H2,1-2H3 |
Clé InChI |
HCVRDHSIBXMNAT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=CC=C2OC)C(=C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate](/img/structure/B8788555.png)



![Methyl 5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B8788576.png)







